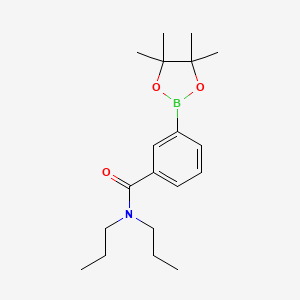

N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. This group is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

N,N-dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-7-12-21(13-8-2)17(22)15-10-9-11-16(14-15)20-23-18(3,4)19(5,6)24-20/h9-11,14H,7-8,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPASLJRWBXKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-bromobenzoyl chloride with dipropylamine in the presence of a base such as triethylamine.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the brominated benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reactants used.

Scientific Research Applications

Chemistry

N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a building block in organic synthesis , particularly in cross-coupling reactions. Its ability to form stable covalent bonds makes it valuable for constructing complex molecules.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays . The dioxaborolane group can interact with diols and other nucleophiles, making it useful for studying enzyme activity and protein interactions.

Medicine

The compound is being explored for its therapeutic properties , including its potential as a precursor for drug development. Its unique structure may allow it to modulate the activity of various biological targets.

Case Study 1: Synthesis and Application in Drug Development

A study demonstrated the synthesis of derivatives of this compound that exhibited promising activity against specific enzymes related to metabolic disorders. The derivatives were tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase .

Case Study 2: Cross-Coupling Reactions

Research highlighted the use of this compound in cross-coupling reactions to synthesize complex organic molecules. The efficiency of these reactions was attributed to the stability provided by the dioxaborolane moiety during the coupling process.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The benzamide group can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in:

Position of the boronate group : Meta (3-position) vs. para (4-position) on the benzamide ring.

N-substituents: Alkyl chains (e.g., methyl, ethyl, propyl), aromatic groups, or aminoethyl derivatives.

Additional functional groups : Halogens (e.g., fluorine, chlorine), nitriles, or directing groups (e.g., hydroxypropyl).

Table 1: Structural Comparison of Benzamide Boronates

Physicochemical Properties

- Stability : The pinacol boronate group is stable under mild conditions but hydrolyzes in acidic or aqueous environments. Fluorine or chlorine substituents (e.g., in N-Ethyl-2-fluoro analog) may enhance metabolic stability .

- Crystallinity : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit defined crystal structures, aiding in X-ray analysis .

Biological Activity

N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

Chemical Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

CAS Number: 1354910-93-2

The compound features a dioxaborolane moiety, which is known for its role in drug design and development due to its ability to form stable complexes with biological targets.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific protein targets. The dioxaborolane group can participate in various chemical reactions that facilitate interactions with biomolecules.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of certain enzymatic activities. For instance:

- Enzyme Inhibition: The compound has shown inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and inflammation. Specific IC50 values have been reported in various studies, indicating effective concentrations at which the compound exerts its biological effects.

| Study | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| Study A | Enzyme X | 1.25 | Significant inhibition observed |

| Study B | Enzyme Y | 0.79 | Comparable to leading compounds |

Case Studies

- Cancer Research: A study investigating the effects of this compound on cancer cell lines showed promising results in reducing cell viability at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Inflammation Models: In models of inflammation, the compound demonstrated the ability to modulate cytokine production. This suggests a potential role in therapeutic strategies for inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption: Rapid absorption upon administration.

- Distribution: High tissue distribution with a preference for liver and kidney.

- Metabolism: Metabolized primarily by cytochrome P450 enzymes.

- Excretion: Predominantly excreted via urine.

Toxicity Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dipropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via amide coupling or Suzuki-Miyaura cross-coupling. For example, analogous benzamide derivatives with boronate esters are synthesized by reacting carboxylic acids with amines using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane or THF. Post-reaction purification via automated column chromatography (silica gel, hexane/ethyl acetate gradients) yields products with >95% purity .

- Key Data : Yields range from 39% to 58% depending on substituent steric effects and reaction conditions (e.g., temperature, solvent) .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodology : Use a combination of:

- Mass spectrometry (LRMS/HRMS) : Confirm molecular ion peaks (e.g., HRMS m/z calculated for C₁₈H₂₉BNO₃: [M+H]⁺ 328.2154) .

- Infrared spectroscopy (IR) : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and boronate ester B-O (~1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for signals corresponding to propyl groups (δ ~0.8–1.6 ppm) and aryl protons adjacent to the boronate ester (δ ~7.5–8.0 ppm) .

Advanced Research Questions

Q. What strategies mitigate low yields in the Suzuki-Miyaura cross-coupling of this benzamide derivative?

- Methodology :

- Catalyst optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios adjusted to minimize side reactions .

- Solvent/base selection : Employ THF/water mixtures with K₂CO₃ or Cs₂CO₃ to enhance solubility of boronate intermediates .

- Temperature control : Reactions at 80–100°C improve kinetics but require inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .

Q. How can competing side reactions (e.g., protodeboronation) be suppressed during functionalization?

- Methodology :

- Additives : Include pinacol or ethylene glycol to stabilize the boronate ester .

- Low-temperature protocols : Conduct reactions at 0–25°C to reduce deboronation rates .

- Protecting groups : Temporarily mask reactive sites (e.g., amide nitrogen) with Boc or Fmoc groups .

Q. What crystallographic tools are recommended for resolving structural ambiguities in boronate-containing compounds?

- Methodology :

- SHELX suite : Use SHELXL for refining crystal structures against high-resolution X-ray data, particularly for handling twinned crystals or disorder in the boronate moiety .

- OLEX2 integration : Combine OLEX2’s graphical interface with SHELX workflows for real-time visualization of electron density maps and hydrogen bonding networks .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.